molecular formula C55H53N15O10S6 B10784519 1-[2-[2-[18-(2-amino-2-oxoethyl)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide

1-[2-[2-[18-(2-amino-2-oxoethyl)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide

Cat. No. B10784519
M. Wt: 1276.5 g/mol
InChI Key: JMKLDKKRJNPACS-UHFFFAOYSA-N
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Description

GE-2270 Factor A is a potent thiopeptide antibiotic produced by the bacterium Planobispora rosea. It is known for its ability to inhibit bacterial protein synthesis by targeting elongation factor Tu (EF-Tu), a key component in the translation process of protein biosynthesis. This compound is particularly effective against Gram-positive bacteria and anaerobes .

Chemical Reactions Analysis

Types of Reactions

GE-2270 Factor A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of GE-2270 Factor A include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed

The major products formed from the reactions of GE-2270 Factor A depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

GE-2270 Factor A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying thiopeptide antibiotics and their synthesis.

    Biology: Investigated for its role in inhibiting bacterial protein synthesis and its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating infections caused by Gram-positive bacteria and anaerobes.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GE-2270 Factor A is unique in its spectrum of antimicrobial activity, being particularly effective against Gram-positive bacteria and anaerobes. Its high binding affinity for EF-Tu and its ability to inhibit protein synthesis make it a valuable compound for scientific research and potential therapeutic applications .

properties

Molecular Formula

C55H53N15O10S6

Molecular Weight

1276.5 g/mol

IUPAC Name

1-[2-[2-[18-(2-amino-2-oxoethyl)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H53N15O10S6/c1-23(2)38-54-69-41(35(86-54)18-79-4)46(76)58-16-37(72)66-42(43(73)25-9-6-5-7-10-25)53-65-33(22-84-53)51-62-30(19-82-51)40-26(49-63-31(20-81-49)45(75)60-28(15-36(56)71)52-68-39(24(3)85-52)47(77)67-38)12-13-27(59-40)50-64-32(21-83-50)48-61-29(17-80-48)55(78)70-14-8-11-34(70)44(57)74/h5-7,9-10,12-13,19-23,28-29,34,38,42-43,73H,8,11,14-18H2,1-4H3,(H2,56,71)(H2,57,74)(H,58,76)(H,60,75)(H,66,72)(H,67,77)

InChI Key

JMKLDKKRJNPACS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)N)C(C1=CC=CC=C1)O)C(C)C

Origin of Product

United States

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